
2-苯基噻唑烷-4-羧酸
描述
2-Phenylthiazolidine-4-carboxylic acid (2-PT) is an organic compound that has been used for various scientific research applications. It is a derivative of thiazolidine-4-carboxylic acid and is characterized by a phenyl group attached to the thiazolidine ring. 2-PT is a white or off-white crystalline solid with a melting point of approximately 150-160°C. It is soluble in water, methanol, and ethanol, and has a pKa of 8.7.
科学研究应用
辐射防护特性
2-苯基噻唑烷-4-羧酸衍生物的辐射防护特性已被研究 . 这表明这些化合物可能用于防止辐射损伤,这在癌症放射治疗等领域可能特别有用。
抗癌活性
噻唑烷-4-酮衍生物,包括 2-苯基噻唑烷-4-羧酸,已显示出显著的抗癌活性 . 这些化合物已成为广泛研究的主题,并且作为抗癌剂已显示出相当大的潜力。 它们已被发现能够抑制多种酶和细胞系,这有助于它们的抗癌活性 .
抗氧化活性
据报道,噻唑烷-4-酮,包括 2-苯基噻唑烷-4-羧酸,具有抗氧化活性 . 抗氧化剂是能够预防或延缓自由基对细胞造成的损伤的物质,自由基是不稳定的分子,由身体对环境和其他压力的反应产生。
抗炎活性
据报道,噻唑烷-4-酮具有抗炎活性 . 这表明 2-苯基噻唑烷-4-羧酸可能用于治疗炎症性疾病。
抗糖尿病活性
据报道,噻唑烷-4-酮具有抗糖尿病活性 . 这表明 2-苯基噻唑烷-4-羧酸可能用于治疗糖尿病。
抗菌活性
据报道,噻唑烷-4-酮具有抗菌活性 . 这表明 2-苯基噻唑烷-4-羧酸可能用于治疗各种细菌和真菌感染。
抗结核活性
据报道,噻唑烷-4-酮具有抗结核活性 . 这表明 2-苯基噻唑烷-4-羧酸可能用于治疗结核病。
抗寄生虫活性
据报道,噻唑烷-4-酮具有抗寄生虫活性 . 这表明 2-苯基噻唑烷-4-羧酸可能用于治疗寄生虫感染。
安全和危害
作用机制
Mode of Action
It has been studied for its radioprotective properties . This suggests that it may interact with cellular components to protect against radiation damage.
Result of Action
Its study for radioprotective properties suggests that it may have effects at the cellular level that protect against radiation damage .
属性
IUPAC Name |
2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDYQBFYMBALBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284363 | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42607-21-6 | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxy-2-phenylthiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Phenylthiazolidine-4-carboxylic acid?
A1: 2-Phenylthiazolidine-4-carboxylic acid is a chiral molecule with two stereocenters, leading to the existence of four stereoisomers. The molecule features a thiazolidine ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position.
Q2: How does the stereochemistry of 2-Phenylthiazolidine-4-carboxylic acid derivatives influence their biological activity?
A: Research has shown that the stereochemistry of 2-phenylthiazolidine-4-carboxylic acid derivatives plays a crucial role in their biological activity. For instance, in the development of S-Methylmethionine Sulfonium (SMMS) derivatives for skin protection against ultraviolet exposure, the specific stereoisomers (2S,4S)- and (2R,4S)-2-phenylthiazolidine-4-carboxylic acid were identified as exhibiting the desired effects on human dermal fibroblasts and keratinocytes []. This highlights the importance of stereochemical control during synthesis when targeting specific biological applications.
Q3: What synthetic routes have been explored for the preparation of 2-Phenylthiazolidine-4-carboxylic acid and its derivatives?
A: Several synthetic approaches have been reported for 2-Phenylthiazolidine-4-carboxylic acid and its derivatives. One method involves the reaction of L-cysteine with benzaldehyde, followed by cyclization to form the thiazolidine ring [, ]. Microwave irradiation has been explored to accelerate this reaction, offering advantages such as reduced reaction times and higher yields []. Another approach utilizes (2R,4R)-N-acyl-2-phenylthiazolidine-4-carboxylic acids as starting materials for the generation of reactive intermediates, such as 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates. These intermediates can undergo further transformations, like intramolecular 1,3-dipolar cycloaddition reactions, to afford complex heterocyclic compounds, including chiral 1H-pyrrolo[1,2-c]thiazole derivatives [].
Q4: What applications have been investigated for 2-Phenylthiazolidine-4-carboxylic acid and its derivatives?
A: 2-Phenylthiazolidine-4-carboxylic acid derivatives have shown potential in various applications. Studies have explored their radioprotective properties [, ], highlighting their potential in mitigating the harmful effects of radiation exposure. Additionally, these compounds have demonstrated promising anti-cancer activity, particularly against human breast cancer cell lines []. This activity is attributed to their ability to act as anti-proliferative agents. Furthermore, derivatives have been investigated for their skin-protective effects against ultraviolet radiation, with potential applications in cosmetics and dermatology [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


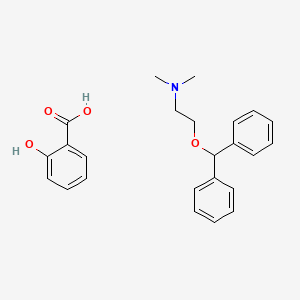


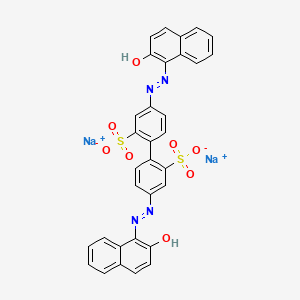
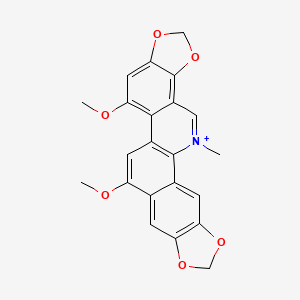
![(1S,5R,8R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1218229.png)
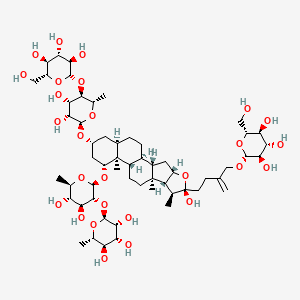


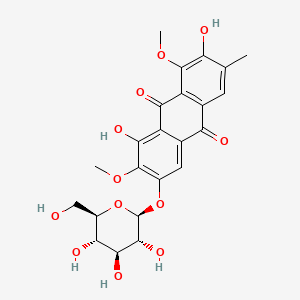

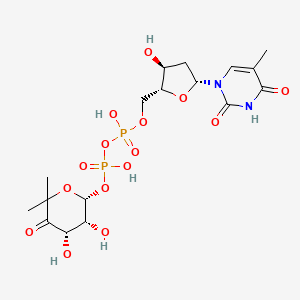
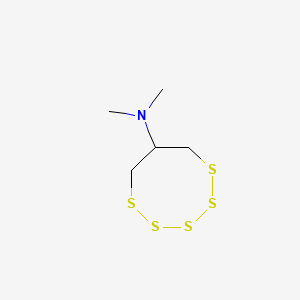
![[(5S,5aS,11bS,11cS)-5-acetyloxy-9-methoxy-1-methyl-7-oxo-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-10-yl] 3-hydroxybutanoate](/img/structure/B1218240.png)
